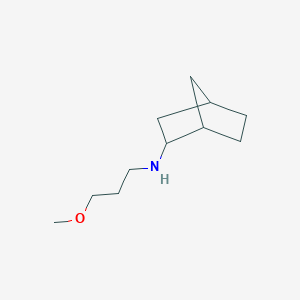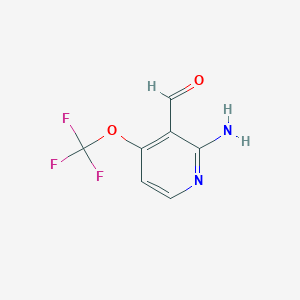
3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. For instance, in the study of N-(4-phenylthiazol-2-yl)benzenesulfonamides, the synthesis was carried out by reacting a thiazolyl amine with a benzenesulfonyl chloride to yield various sulfonamide compounds with different substituents . Similarly, another study describes the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . These methods could potentially be adapted for the synthesis of 3,4-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR, along with elemental analysis . These techniques help in confirming the identity and purity of the synthesized compounds. The molecular structure is crucial for understanding the interaction of these compounds with biological targets, such as enzymes.
Chemical Reactions Analysis
Sulfonamide derivatives can act as enzyme inhibitors, as seen in the papers provided. For example, certain benzenesulfonamides have been found to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in neuronal injury . Another study reports sulfonamide derivatives as inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer’s disease . These reactions are important for the development of therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The inhibitory effects on enzymes and the binding affinities determined through computational studies, such as docking studies, are also part of the chemical properties analysis .
Scientific Research Applications
Photodynamic Therapy Applications : A study by Pişkin, Canpolat, and Öztürk (2020) explored a new zinc phthalocyanine with benzenesulfonamide derivative groups. This compound shows potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition for Anticancer Applications : Lolak et al. (2019) synthesized a series of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties. These compounds, including variants of benzenesulfonamide, showed high activity as carbonic anhydrase inhibitors, particularly against human carbonic anhydrase IX, a target for anticancer treatments (Lolak et al., 2019).
Photosensitizing Abilities for Photocatalytic Applications : A study by Öncül, Öztürk, and Pişkin (2021) focused on the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This compound demonstrates suitable and sufficient photosensitizing abilities, especially for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
properties
IUPAC Name |
3,4-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-4-6-21(14-18(17)2)30(27,28)24-16-23(26-10-12-29-13-11-26)19-5-7-22-20(15-19)8-9-25(22)3/h4-7,14-15,23-24H,8-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUAXHBCJPHGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)
![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)

![4,6-Dimethyl-2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499901.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2499902.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2499903.png)



![N-[4-(4-chlorophenoxy)phenyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499908.png)

